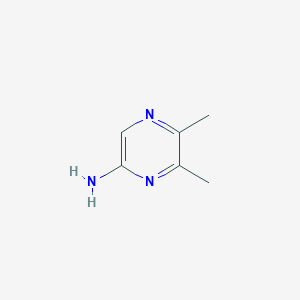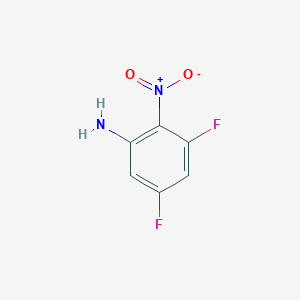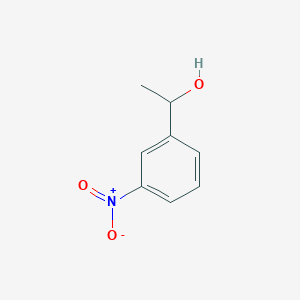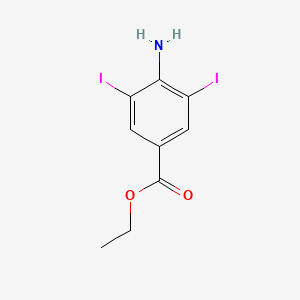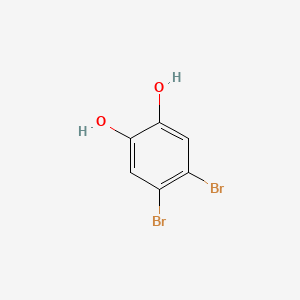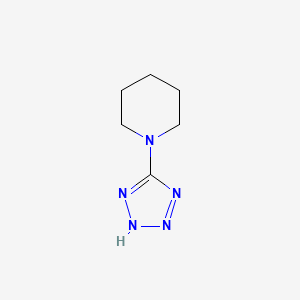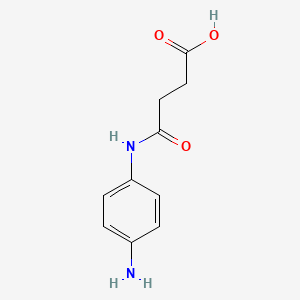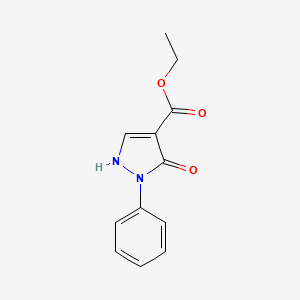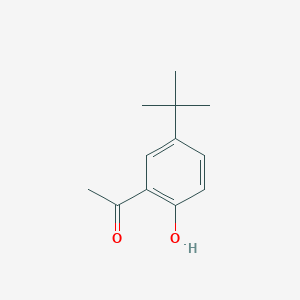
1-(5-Tert-butyl-2-hydroxyphenyl)ethanone
Übersicht
Beschreibung
“1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is a chemical compound with the CAS Number: 57373-81-6 . It has a molecular weight of 192.26 . The IUPAC name for this compound is 1-(5-tert-butyl-2-hydroxyphenyl)ethanone . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is 1S/C12H16O2/c1-8(13)10-7-9(12(2,3)4)5-6-11(10)14/h5-7,14H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” has a melting point of 25-26 degrees Celsius . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
-
Synthesis of Schiff Base Appended Porphyrin
- Field : Organic Chemistry
- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is used in the synthesis of Schiff base appended porphyrazine .
- Method : The exact method of synthesis is not provided in the source .
- Results : The source does not provide specific results or outcomes from this application .
-
Synthesis of Organic Ligands
- Field : Organic Chemistry
- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” may be used in the synthesis of the following organic ligands: 5-tert-butyl-2-hydroxybenzaldehyde thiosemicarbazone (THTB) and 4-tert-butyl-2-(4,5-dimethyl-1H-imidazol-2-yl)phenol .
- Method : The exact method of synthesis is not provided in the source .
- Results : The source does not provide specific results or outcomes from this application .
-
Synthesis and Crystal Structure Study
- Field : Chemical Crystallography
- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is used in the synthesis and crystal structure study of 5-tert-Butyl-2-hydroxy-1,3-phenylene-bis (phenylmethanone) .
- Method : The exact method of synthesis is not provided in the source .
- Results : The source mentions that there are significant changes in corresponding bond lengths and angles and crystal packing of phenol-based diketones having OH, CH3 or C(CH3)3 substituents in the para-position .
-
Synthesis of (E)-1-(5-Tert-butyl-2-hydroxyphenyl)ethylidene]hydrazone
- Field : Organic Chemistry
- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is used in the synthesis of [(E)-1-(5-Tert-butyl-2-hydroxyphenyl)ethylidene]hydrazone .
- Method : The exact method of synthesis is not provided in the source .
- Results : The source does not provide specific results or outcomes from this application .
-
Synthesis of Schiff Bases Containing NNO Donors
- Field : Organic Chemistry
- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is an important precursor, which can be used for the synthesis of Schiff bases containing NNO donors .
- Method : The exact method of synthesis is not provided in the source .
- Results : The source does not provide specific results or outcomes from this application .
-
Synthesis of Quinoline and 2,6-Di-tert-butylphenol Fragments
- Field : Organic Chemistry
- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is used in the synthesis of quinoline and 2,6-di-tert-butylphenol fragments connected by a 2-oxoethyl (–CH2–C(=O)–) bridge .
- Method : The exact method of synthesis is not provided in the source .
- Results : The source does not provide specific results or outcomes from this application .
-
Synthesis of (E)-1-(5-Tert-butyl-2-hydroxyphenyl)ethylidene]hydrazone
- Field : Organic Chemistry
- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is used in the synthesis of [(E)-1-(5-Tert-butyl-2-hydroxyphenyl)ethylidene]hydrazone .
- Method : The exact method of synthesis is not provided in the source .
- Results : The source does not provide specific results or outcomes from this application .
-
Synthesis of Schiff Bases Containing NNO Donors
- Field : Organic Chemistry
- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is an important precursor, which can be used for the synthesis of Schiff bases containing NNO donors .
- Method : The exact method of synthesis is not provided in the source .
- Results : The source does not provide specific results or outcomes from this application .
-
Synthesis of Quinoline and 2,6-Di-tert-butylphenol Fragments
- Field : Organic Chemistry
- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is used in the synthesis of quinoline and 2,6-di-tert-butylphenol fragments connected by a 2-oxoethyl (–CH 2 –C (=O)–) bridge .
- Method : The exact method of synthesis is not provided in the source .
- Results : The source does not provide specific results or outcomes from this application .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(5-tert-butyl-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(13)10-7-9(12(2,3)4)5-6-11(10)14/h5-7,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCANIQKLIKENC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972875 | |
| Record name | 1-(5-tert-Butyl-2-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-2-hydroxyphenyl)ethanone | |
CAS RN |
57373-81-6 | |
| Record name | NSC97409 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5-tert-Butyl-2-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

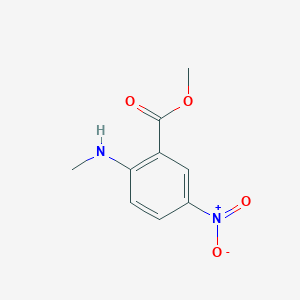
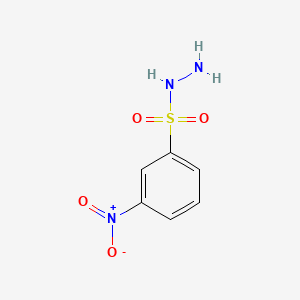
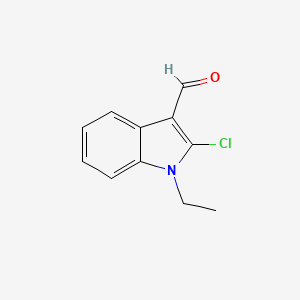

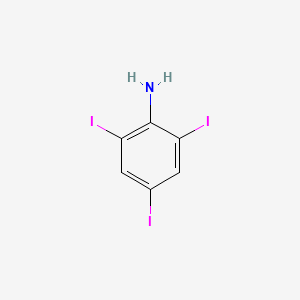
![2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296101.png)
